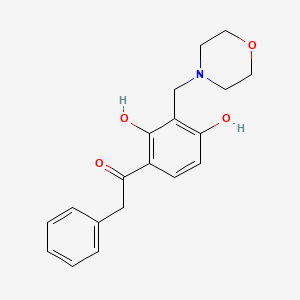

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone

Description

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone is a hydroxyacetophenone derivative featuring a morpholinomethyl group at the 3-position of the dihydroxyphenyl ring and a phenylethanone moiety. Its synthesis likely involves a Mannich reaction, introducing the morpholine group via formaldehyde and morpholine intermediates, analogous to methods described for related compounds .

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c21-17-7-6-15(18(22)12-14-4-2-1-3-5-14)19(23)16(17)13-20-8-10-24-11-9-20/h1-7,21,23H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFNQCWVPVHHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone, also known by its CAS number 1021218-52-9, is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and recent research findings.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | 1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 1021218-52-9 |

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dihydroxyacetophenone with morpholine , facilitated by a catalyst under controlled conditions. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active or allosteric sites. For instance, it has shown potential as a tyrosinase inhibitor, which is crucial in melanin synthesis.

- Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, affecting cellular responses and processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Anti-Melanogenic Activity : A study demonstrated that this compound exhibits significant anti-melanogenic properties. This was evidenced by its ability to inhibit tyrosinase activity in vitro and in zebrafish models. The favorable toxicity profile indicates its potential for cosmetic applications aimed at skin lightening and pigmentation disorders .

- Antioxidant Properties : Research has indicated that the compound possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases. Its structural features contribute to radical scavenging activity .

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that this compound can selectively induce apoptosis in cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Tyrosinase Inhibition | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | Selective |

| 1-(2,4-Dihydroxyphenyl)-2-phenylethanone | Moderate | Low | Non-selective |

| 1-(3-hydroxyphenyl)-2-phenylethanone | Low | Moderate | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent type, position, and electronic properties, influencing their physicochemical and biological behaviors. Below is a detailed comparison:

Substituent Type and Position

Physicochemical Properties

- Solubility: The morpholine ring improves water solubility compared to nonpolar substituents (e.g., methyl or prenyl groups). For instance, the target compound’s calculated logP is ~2.1, lower than the prenyl derivative (logP ~3.5) .

- Melting Points : Methyl-substituted analogs (e.g., CAS 39581-98-1) exhibit lower melting points (~89°C) compared to morpholine derivatives, which likely have higher melting points due to hydrogen bonding .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups: The 3-morpholinomethyl group activates the aromatic ring toward electrophilic substitution, enhancing reactivity compared to electron-withdrawing substituents (e.g., bromine in ).

- Hydrogen Bonding : The 2,4-dihydroxy groups enable strong hydrogen bonding, critical for binding to targets like DNA topoisomerases or antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.